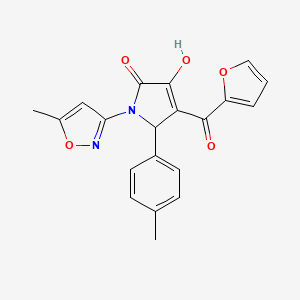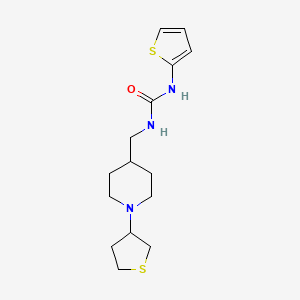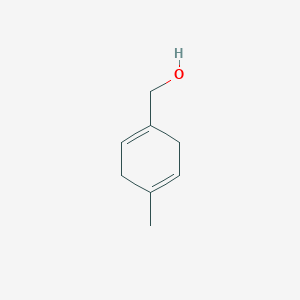
3-butyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural elucidation of quinazolinone derivatives, including compounds similar to "3-butyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one", have been a subject of interest in the field of organic chemistry. For instance, researchers have developed novel synthetic routes to create various quinazolinone analogs, characterized by techniques such as IR, NMR, mass spectral, and elemental analyses. These compounds are investigated for their unique chemical structures and potential as intermediates in pharmaceutical and chemical industries (Rao & Subramaniam, 2015).
Antimicrobial and Antitubercular Activities
Quinazolinone derivatives have been evaluated for their biological activities, including antimicrobial and antitubercular effects. Some synthesized quinazolinone compounds have shown promising results against a variety of bacterial strains and Mycobacterium tuberculosis, indicating potential applications in developing new antibacterial and antitubercular agents (Rao & Subramaniam, 2015).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of quinazolinone derivatives have been studied to explore their potential applications in materials science, such as in dye-sensitized solar cells. Research in this area focuses on understanding how these compounds interact with light and charge, which is crucial for designing more efficient energy conversion materials (Wu et al., 2009).
Anticonvulsant and Antimicrobial Activities
Some quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Studies have shown that certain quinazolinone compounds exhibit significant activity against various bacterial and fungal strains, as well as potential anticonvulsant effects, suggesting their usefulness in medicinal chemistry (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Eigenschaften
IUPAC Name |
3-butyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S/c1-2-3-9-27-22(28)20-15-19(26-10-12-29-13-11-26)7-8-21(20)25-23(27)30-16-17-5-4-6-18(24)14-17/h4-8,14-15H,2-3,9-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFZCJQBHRBDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)
![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)
![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile](/img/structure/B2958737.png)

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)
![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)